Fmoc-L-phenylalanine
Overview
Description
Fmoc-L-phenylalanine is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . The Fmoc group allows for easy incorporation into peptides and can be removed under basic conditions without disturbing other functional groups .
Synthesis Analysis
Fmoc-Cys [H]-Phe (FC-Phe) was synthesized by mixing 5 mL of 2 mM l-cystinyl-bis l-phenylalanine in water/acetonitrile (50 %, v/v) and 0.5 mL of 250 mM Fmoc-OSu in acetonitrile. The mixture was then heated at 55 °C for 30 minutes .Molecular Structure Analysis
Fmoc-L-phenylalanine has an empirical formula of C24H21NO4 and a molecular weight of 387.43 . The molecule forms a hydrogel in phosphate buffer pH 7.4 .Chemical Reactions Analysis
Fmoc-L-phenylalanine is involved in various chemical reactions. For instance, it is used in the preparation of high-affinity and selectivity monoclonal antibodies against l-phenylalanine . It also plays a role in the formation of hydrogels .Physical And Chemical Properties Analysis
Fmoc-L-phenylalanine is a white to off-white powder with a melting point of 180 - 190 ºC . It has an optical rotation of [a]D20 = -38 ± 3 º (C=1 in DMF) and should be stored at 0 - 8 °C .Scientific Research Applications
Self-assembly and Hydrogelation : Fmoc-phenylalanine derivatives, including Fmoc-L-phenylalanine, demonstrate efficient self-assembly and promote hydrogelation in aqueous solvents. Halogenation of the benzyl side-chain of Fmoc-phenylalanine enhances this self-assembly into amyloid-like fibrils, influencing the self-assembly rate and the rheological properties of resultant hydrogels (Ryan et al., 2010).
Native Chemical Ligation : Fmoc-L-phenylalanine is used in native chemical ligation processes, a method essential for peptide synthesis and modification (Crich & Banerjee, 2007).
Synthesis of Biomimetic Compounds : The synthesis of Fmoc-L-(p-sulfomethyl)phenylalanine, a bioisosteric mimic of O-sulfatyl tyrosine, is part of the research focusing on creating compounds that can inhibit inflammatory processes, showing its application in biomedical research (Herzner & Kunz, 2007).
Antibacterial Composite Materials : Fmoc-L-phenylalanine derivatives are utilized for developing antibacterial and anti-inflammatory biomedical materials. The nanoassemblies formed by these compounds exhibit substantial antibacterial capabilities and are integrated into resin-based composites for biomedical applications (Schnaider et al., 2019).
Cation-Modified Derivatives for Biological Applications : Cation-modified Fmoc-L-phenylalanine derivatives self-assemble into hydrogel networks spontaneously without needing pH adjustments, making them suitable for biological applications. These derivatives also form unique nanotube structures, offering insights into the design of small molecule hydrogelators (Rajbhandary et al., 2017).
Silver Nanocluster-Containing Hydrogels : Fmoc-L-phenylalanine-based hydrogels have been used to prepare and stabilize fluorescent silver nanoclusters. These hydrogels demonstrate interesting fluorescent properties and are stable for extended periods, making them suitable for potential biomedical applications (Roy & Banerjee, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-phenylalanine | |
CAS RN |
35661-40-6, 286460-71-7 | |
Record name | FMOC-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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